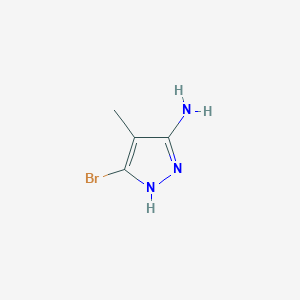

5-溴-4-甲基-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

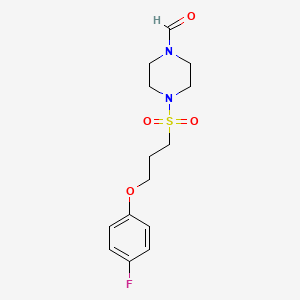

“5-bromo-4-methyl-1H-pyrazol-3-amine” is a heterocyclic compound . It is an important intermediate used in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of “5-bromo-4-methyl-1H-pyrazol-3-amine” involves several steps . The process starts with diethyl butynedioate as a raw material, which is condensed with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This compound is then reacted with tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. After hydrolyzing in sodium hydroxide alcoholic solution, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is obtained. This compound is then reacted with azido dimethyl phosphate and tert-butyl alcohol to obtain tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate. Finally, hydrolyzing in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine .Molecular Structure Analysis

The molecular formula of “5-bromo-4-methyl-1H-pyrazol-3-amine” is C4H6BrN3 . It has a molecular weight of 176.014 Da .Chemical Reactions Analysis

Pyrazole compounds, including “5-bromo-4-methyl-1H-pyrazol-3-amine”, are known for their diverse chemical reactivity. They can undergo various chemical reactions, such as [3 + 2] cycloaddition, condensation, oxidation, and coupling reactions .Physical And Chemical Properties Analysis

“5-bromo-4-methyl-1H-pyrazol-3-amine” is a solid compound . Its water solubility is estimated to be 1.36 mg/ml . It has a Log P value of 0.88, indicating its lipophilicity .科学研究应用

合成与生物活性

抗菌应用:使用 5-溴-4-甲基-1H-吡唑-3-胺作为中间体的吡唑酰胺衍生物的合成已显示出对产生新德里金属-β-内酰胺酶-1 (NDM-1) 细菌的潜力。这些化合物表现出有希望的抗菌活性,其对临床分离的 NDM-1 阳性鲍曼不动杆菌和肺炎克雷伯菌的有效性突显了这一点,分子对接研究表明它们作为抗菌剂的潜力 (Ahmad 等人,2021)。

非线性光学性质:对 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺等衍生物的研究提供了对这些化合物非线性光学性质的见解。研究表明,这些材料由于其分子内电荷转移能力而具有光学器件应用的巨大潜力,这对于非线性光学性能至关重要 (Tamer 等人,2016)。

化学合成与材料科学

杂环化合物合成:已经探索了 5-溴烯酮/烯胺酮与吡唑的反应性以产生 N,O-氨基衍生物和 N-烷基化吡唑,这证明了 5-溴-4-甲基-1H-吡唑-3-胺在合成具有高区域选择性和产率的复杂杂环结构中的多功能性。这项工作强调了该化合物在构建多样化分子结构中的效用 (Moraes 等人,2019)。

新型呋喃[3,2-e]吡唑并[3,4-b]吡嗪的合成:合成新型杂环化合物(包括呋喃[3,2-e]吡唑并[3,4-b]吡嗪)的创新方法利用 5-溴-4-甲基-1H-吡唑-3-胺衍生物作为关键中间体。这些化合物通过光谱分析和功能理论计算表征,具有药理学探索的潜力,展示了该化学物质在推进具有独特性质的新疗法和材料的开发中的作用 (El-Dean 等人,2018)。

作用机制

Target of Action

5-Bromo-4-methyl-1H-pyrazol-3-amine is a key intermediate in the synthesis of novel insecticides targeting the nicotinic acetylcholine receptor . It is also used in the synthesis of further functionalized starting materials .

Mode of Action

Pyrazole derivatives are known to inhibit adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle, which is symptomatic for the treatment of cardiovascular diseases, arrhythmias or decreased cardiac contractility, coronary heart disease, heart failure, or cardiomyopathy, and is particularly suitable for preventing sudden cardiac death .

Biochemical Pathways

It is known that pyrazole derivatives can affect the atp-sensitive potassium channels in cardiac muscle .

Pharmacokinetics

It is known that the compound has a low solubility in water but is more soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .

Result of Action

It is known that pyrazole derivatives can have a variety of biological activities, including insecticidal activity .

属性

IUPAC Name |

5-bromo-4-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-3(5)7-8-4(2)6/h1H3,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMRCGDDOZGTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)

![1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2802862.png)

![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)

![6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2802864.png)

![N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2802866.png)

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)